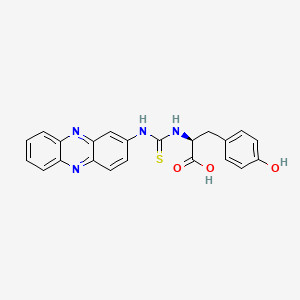

2-Phenazinylthioureidotyrosine

Description

Contextualization within Phenazine-Derived Compounds and Tyrosine Conjugates

Phenazines are a well-established class of nitrogen-containing heterocyclic compounds, many of which are of microbial origin. researchgate.net These molecules are known for their diverse and potent biological activities, including antimicrobial, anticancer, and antiparasitic properties. researchgate.netnih.gov The planar structure of the phenazine (B1670421) ring system allows for intercalation with DNA, and its redox-active nature contributes to the generation of reactive oxygen species, a mechanism underlying some of its biological effects. nih.gov The functionalization of the phenazine core offers a rich scaffold for medicinal chemistry, enabling the modulation of its physicochemical and biological properties. mdpi.com

Tyrosine, an aromatic amino acid, is a fundamental building block of proteins and plays a crucial role in numerous biological processes. Its phenolic side chain makes it a target for various post-translational modifications and a valuable handle for bioconjugation. princeton.edu The conjugation of bioactive molecules to tyrosine or tyrosine-containing peptides is a widely used strategy to enhance solubility, facilitate transport across cell membranes, and target specific biological sites. princeton.edu

Therefore, 2-Phenazinylthioureidotyrosine can be conceptualized as a hybrid molecule that leverages the established biological potential of the phenazine scaffold with the biocompatibility and conjugation advantages conferred by the tyrosine moiety.

Rationale for Investigating Complex Thiourea (B124793) Linkages in Bioactive Molecules

The thiourea group is a key structural element in a multitude of biologically active compounds and approved drugs. nih.govresearchgate.net Its importance in medicinal chemistry stems from its ability to form stable, strong hydrogen bonds with biological targets such as proteins and enzymes. researchgate.net This interaction is facilitated by the hydrogen bond donor capacity of the N-H protons and the acceptor capacity of the sulfur atom.

Hypothesis-Driven Research Avenues for Novel Chemical Entities

The structure of this compound invites several hypothesis-driven research avenues. Given the known anticancer properties of many phenazine derivatives, a primary hypothesis is that this conjugate could exhibit cytotoxic activity against cancer cell lines. nih.gov The tyrosine component might enhance its uptake by cancer cells through amino acid transporters, potentially leading to selective toxicity.

Another research direction could focus on its potential as an antimicrobial agent. The phenazine core is a known antibiotic scaffold, and the thiourea linkage is also present in some antimicrobial compounds. nih.govresearchgate.net Investigating its activity against a panel of pathogenic bacteria and fungi would be a logical step.

Furthermore, the combination of a redox-active phenazine and a thiourea linker suggests potential applications in sensor technology. Phenazine-based thiourea receptors have been explored for their ability to bind and sense anions through colorimetric or fluorescent changes. researchgate.net It is conceivable that this compound could be investigated for similar properties, potentially as a probe for specific biological analytes.

The pursuit of these and other research questions will be essential to fully elucidate the scientific value of this and other novel chemical entities.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound and its Core Components

| Compound/Moiety | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |

| This compound | C22H18N4O3S | 418.5 | Phenazine, Thiourea, Tyrosine (Amine, Carboxylic Acid, Phenol) |

| Phenazine | C12H8N2 | 180.21 | Heterocyclic Aromatic Rings |

| Tyrosine | C9H11NO3 | 181.19 | Amine, Carboxylic Acid, Phenol |

| Thiourea | CH4N2S | 76.12 | Thiocarbonyl, Amine |

Table 2: Overview of Potential Research Areas and Rationale

| Research Area | Rationale | Key Moieties Involved |

| Anticancer Activity | Phenazines are known to have cytotoxic effects. Tyrosine may aid in cellular uptake. | Phenazine, Tyrosine |

| Antimicrobial Activity | Phenazines and thioureas are found in various antimicrobial compounds. | Phenazine, Thiourea |

| Enzyme Inhibition | The thiourea linker can form strong hydrogen bonds with enzyme active sites. | Thiourea, Phenazine |

| Anion Sensing | Phenazine-thiourea structures can act as colorimetric or fluorescent sensors. | Phenazine, Thiourea |

Structure

2D Structure

3D Structure

Properties

CAS No. |

57355-21-2 |

|---|---|

Molecular Formula |

C22H18N4O3S |

Molecular Weight |

418.5 g/mol |

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-(phenazin-2-ylcarbamothioylamino)propanoic acid |

InChI |

InChI=1S/C22H18N4O3S/c27-15-8-5-13(6-9-15)11-20(21(28)29)26-22(30)23-14-7-10-18-19(12-14)25-17-4-2-1-3-16(17)24-18/h1-10,12,20,27H,11H2,(H,28,29)(H2,23,26,30)/t20-/m0/s1 |

InChI Key |

LWXNFAKCYUVWAF-FQEVSTJZSA-N |

SMILES |

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)NC(=S)NC(CC4=CC=C(C=C4)O)C(=O)O |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)NC(=S)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)NC(=S)NC(CC4=CC=C(C=C4)O)C(=O)O |

Other CAS No. |

57355-21-2 |

Synonyms |

2-phenazinylthioureidotyrosine |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization Strategies

Retrosynthetic Analysis for the 2-Phenazinylthioureidotyrosine Scaffold

A retrosynthetic analysis of this compound dictates the most logical pathways for its construction by breaking it down into simpler, commercially available, or easily synthesizable precursors.

Convergent and Linear Synthesis Approaches

Two primary strategies can be envisioned for the assembly of this compound: a linear synthesis and a convergent synthesis.

Figure 1: Convergent retrosynthetic analysis of this compound.

This convergent approach breaks the target molecule down into three key precursors: a 2-aminophenazine (B3350554), a thiourea (B124793) forming reagent (such as thiophosgene (B130339) or carbon disulfide), and a protected L-tyrosine derivative.

Precursor Identification and Preparation

The successful synthesis of this compound hinges on the efficient preparation of its constituent precursors.

Phenazine (B1670421) Intermediates: The synthesis of the 2-aminophenazine precursor can be approached through several established methods for phenazine synthesis, such as the Wohl-Aue reaction or through palladium-catalyzed C-N bond formation reactions. For example, 2-nitrophenazine, which can be synthesized from readily available starting materials, can be reduced to 2-aminophenazine. This amino-functionalized phenazine can then be converted to the corresponding 2-isothiocyanatophenazine (B8037700) by reaction with reagents like thiophosgene or by a two-step process involving reaction with carbon disulfide followed by a desulfurizing agent.

Tyrosine Derivatives: L-tyrosine is a readily available chiral amino acid. For the coupling reaction, it is often necessary to protect the carboxylic acid and potentially the phenolic hydroxyl group to prevent unwanted side reactions. A common and effective strategy is the esterification of the carboxylic acid, for instance, to form L-tyrosine methyl ester hydrochloride. This can be achieved by reacting L-tyrosine with methanol (B129727) in the presence of reagents like thionyl chloride or trimethylchlorosilane google.comprepchem.comgoogle.comucla.edunih.gov. The use of the hydrochloride salt can also facilitate handling and purification.

Thiourea Linkers: The thiourea moiety is typically formed by the reaction of an isothiocyanate with a primary amine. In the context of the convergent synthesis of this compound, this involves the reaction of 2-isothiocyanatophenazine with the amino group of the L-tyrosine methyl ester nih.gov. Alternatively, if 2-aminophenazine is used directly, a thiocarbonyl transfer reagent, such as 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), can be employed to form the thiourea linkage with the tyrosine derivative.

Optimized Reaction Conditions and Synthetic Route Development

The development of an optimized synthetic route requires careful consideration of reaction conditions, including the choice of catalysts and solvents, to maximize yield and control stereochemistry.

Catalyst Systems and Solvent Effects

The choice of catalyst and solvent is crucial for the key bond-forming reactions in the synthesis of this compound.

Palladium Catalysts for Phenazine Synthesis: In routes involving the synthesis of 2-aminophenazine via C-N cross-coupling reactions, palladium catalysts are often employed. The choice of ligand for the palladium center is critical and can significantly influence the reaction's efficiency. Ligands such as Xantphos have been shown to be effective in palladium-mediated amidation reactions.

Solvent Effects in Thiourea Formation: The formation of the thiourea linkage from an isothiocyanate and an amine is sensitive to the solvent used. Polar aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used for this transformation. The solubility of the reactants and the stability of the intermediates can be influenced by the solvent, thereby affecting the reaction rate and yield researchgate.net. Mechanochemical methods, such as ball milling, have also been shown to be effective for the synthesis of thioureas, sometimes offering advantages in terms of reduced solvent use and shorter reaction times nih.gov.

Table 1: Potential Solvents for Thiourea Formation

| Solvent | Polarity | Boiling Point (°C) | Potential Role in Synthesis |

| Dichloromethane (DCM) | Polar Aprotic | 39.6 | Good solubility for a wide range of organic compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Can facilitate the reaction by solvating intermediates. |

| Acetonitrile (B52724) | Polar Aprotic | 82 | Often used in reactions involving polar reactants. |

| Dimethylformamide (DMF) | Polar Aprotic | 153 | High boiling point allows for reactions at elevated temperatures. |

Derivatization for Structure-Activity Relationship (SAR) Studies

To explore the structure-activity relationship (SAR) of this compound, various derivatives can be synthesized by modifying the phenazine ring, the tyrosine moiety, or the thiourea linker.

Modification of the Phenazine Ring: The phenazine core offers several positions for substitution. Introducing electron-donating or electron-withdrawing groups at different positions on the phenazine rings can modulate the electronic properties and steric profile of the molecule, which in turn can influence its biological activity mdpi.commdpi.comrsc.orgresearchgate.net. For example, halogenation or methylation of the phenazine skeleton can be explored.

Modification of the Thiourea Linker: While the thiourea linker itself is a key structural feature, its N-H protons can be substituted, although this would significantly alter its hydrogen bonding capabilities. The synthesis of urea (B33335) analogs, where the sulfur atom is replaced by an oxygen atom, could also provide valuable SAR data ingentaconnect.comresearchgate.netnih.gov.

Table 2: Potential Derivatization Strategies for SAR Studies

| Moiety | Position of Modification | Type of Modification | Potential Impact |

| Phenazine | C1, C3, C4, C6-C9 | Halogenation, Alkylation, Methoxy (B1213986) introduction | Alter electronic properties, lipophilicity, and steric interactions. |

| Tyrosine | Phenolic -OH | Alkylation, Acylation | Modify hydrogen bonding potential and polarity. |

| Tyrosine | Carboxylic acid | Amidation, Esterification | Change charge state and potential for interactions. |

| Thiourea | Sulfur atom | Replacement with Oxygen (Urea) | Alter hydrogen bonding geometry and electronic character. |

Rational Design of Analogs for Substituent Variation

The rational design of analogs of "this compound" would be a critical step in exploring its potential structure-activity relationships (SAR). This process would involve systematic modifications of the phenazine, thiourea, and tyrosine moieties to probe the chemical space and identify key structural features for any putative biological activity.

The phenazine core offers multiple positions for substitution. guidechem.comresearchgate.net Analogs could be designed by introducing a variety of substituents onto the phenazine ring system, including electron-donating and electron-withdrawing groups. The choice of substituents would be guided by the desire to modulate the electronic properties, lipophilicity, and steric profile of the molecule. For instance, the introduction of halogen atoms (F, Cl, Br) could enhance membrane permeability, while hydroxyl or methoxy groups could alter solubility and hydrogen bonding capabilities.

The tyrosine component also presents several avenues for modification. The phenolic hydroxyl group could be alkylated or acylated to investigate the importance of this hydrogen bond donor. Furthermore, the carboxylic acid could be esterified or converted to an amide to explore the impact of modifying this acidic center. Non-natural amino acids could also be incorporated in place of tyrosine to introduce novel side chains with varying steric and electronic properties.

The thiourea linkage, connecting the phenazine and tyrosine scaffolds, is another key site for variation. researchgate.netscribd.comsemanticscholar.org N-alkylation or N-arylation of the thiourea nitrogens could be explored to alter the conformational flexibility and hydrogen bonding capacity of the linker. The synthesis of such analogs would likely involve the reaction of a suitably functionalized phenazine isothiocyanate with a modified tyrosine derivative.

A systematic library of such analogs would be essential for a comprehensive SAR study. The data generated from the biological evaluation of these compounds could then be used to build predictive models for designing next-generation analogs with improved properties.

Scaffold Hopping and Isosteric Replacements

Scaffold hopping and isosteric replacements are powerful strategies in medicinal chemistry to discover novel chemotypes with similar biological activities but potentially improved physicochemical or pharmacokinetic properties. nih.gov For "this compound," these strategies could lead to the discovery of entirely new classes of compounds.

Isosteric Replacements: Isosteric replacements involve the substitution of atoms or groups of atoms with others that have similar size, shape, and electronic properties. In the context of "this compound," several isosteric replacements could be envisaged:

Thiourea Linker: The thiourea group could be replaced with a urea, guanidine, or a stable amide bond to investigate the role of the sulfur atom and the hydrogen bonding pattern of the linker.

Phenolic Hydroxyl of Tyrosine: The hydroxyl group could be replaced with a thiol (to form a thiotyrosine analog), an amino group, or a simple hydrogen atom to probe the importance of this functional group.

Carboxylic Acid of Tyrosine: The carboxylic acid could be replaced with a tetrazole, a sulfonic acid, or a phosphonic acid, which are common bioisosteres for the carboxylate group.

The successful implementation of these strategies would require careful consideration of the synthetic routes to access these novel analogs and robust biological assays to evaluate their activity.

Preparation of Labeled Analogs for Mechanistic Investigations

To elucidate the potential mechanism of action of "this compound," the preparation of labeled analogs would be indispensable. These labeled compounds would serve as powerful tools for a variety of in vitro and in vivo studies, including target identification, pharmacokinetic profiling, and imaging.

Isotopic Labeling: The most common approach is to incorporate stable or radioactive isotopes at specific positions within the molecule.

¹⁴C or ³H Labeling: The introduction of radioactive isotopes such as carbon-14 (B1195169) or tritium (B154650) would enable quantitative analysis of the compound's absorption, distribution, metabolism, and excretion (ADME) in animal models. The synthesis of such labeled compounds would typically involve the use of a labeled precursor at a late stage in the synthetic sequence.

¹³C or ¹⁵N Labeling: Stable isotopes like carbon-13 or nitrogen-15 (B135050) could be incorporated for use in nuclear magnetic resonance (NMR) studies to probe the compound's interaction with its biological target.

Fluorescent Labeling: Another powerful technique is to attach a fluorescent tag to the molecule. This would allow for the visualization of the compound's localization within cells or tissues using fluorescence microscopy. The fluorescent label could be attached to a non-critical position of the molecule, for example, via a linker attached to the phenazine ring or the alpha-carbon of the tyrosine moiety. The choice of fluorophore would depend on the specific application and the desired spectral properties.

Affinity-Based Labeling: For target identification studies, photoaffinity labels could be prepared. These analogs would contain a photoreactive group, such as an azido (B1232118) or diazirine group, which upon irradiation with UV light, would form a covalent bond with the target protein. This would allow for the isolation and identification of the protein target.

The synthesis of these labeled analogs would require specialized synthetic techniques and careful purification to ensure their chemical and radiochemical purity. The data obtained from studies using these labeled compounds would be invaluable for understanding the molecular pharmacology of "this compound."

Advanced Molecular Characterization and Structural Elucidation

Spectroscopic Techniques for Definitive Structural Assignment

Spectroscopy is the cornerstone of molecular characterization, offering non-destructive and highly detailed insights into the chemical structure of a compound. For a molecule with the complexity of "2-Phenazinylthioureidotyrosine," a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) is indispensable.

High-Resolution NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: A proton (¹H) NMR spectrum of "this compound" would be expected to show distinct signals corresponding to the protons of the phenazine (B1670421), thiourea (B124793), and tyrosine moieties. The aromatic region would likely be complex, with signals for the protons on the phenazine ring and the tyrosine's phenyl group. The chemical shifts of the phenazine protons would be influenced by the electron-withdrawing nature of the heterocyclic system. The protons of the tyrosine's aliphatic chain (α-CH and β-CH₂) would appear in the upfield region of the spectrum. The protons attached to nitrogen atoms (in the thiourea linker and the amino acid backbone) may appear as broad signals, and their chemical shifts could be sensitive to the solvent and temperature.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbon atoms of the phenazine ring would resonate at lower field (higher ppm values) due to their aromaticity and the presence of nitrogen atoms. The thiocarbonyl carbon (C=S) of the thiourea group is a particularly diagnostic signal, expected to appear at a very downfield chemical shift, often in the range of 180-190 ppm. The carbonyl carbon of the tyrosine's carboxylic acid group would also be readily identifiable in the downfield region.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the different structural fragments, a series of 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to trace the connectivity of protons within the tyrosine side chain and within the individual rings of the phenazine system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly vital for establishing the connectivity between the phenazine ring, the thiourea linker, and the tyrosine moiety. For instance, correlations between the phenazine protons and the thiourea carbon, and between the tyrosine's amino proton and the thiourea carbon would confirm the linkage points.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Structural Moieties of this compound

| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenazine | Aromatic C-H | 7.5 - 8.5 | 125 - 145 |

| Thiourea | N-H | 8.0 - 9.5 | - |

| C=S | - | 180 - 190 | |

| Tyrosine | Aromatic C-H | 6.7 - 7.2 | 115 - 130 |

| Phenolic C-OH | - | 155 - 160 | |

| α-CH | 4.0 - 4.5 | 55 - 60 | |

| β-CH₂ | 3.0 - 3.3 | 35 - 40 | |

| COOH | 10 - 12 (or exchangeable) | 170 - 175 |

Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. thermofisher.com These two techniques are often complementary.

FTIR Spectroscopy: An FTIR spectrum of "this compound" would be expected to display characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would indicate N-H stretching vibrations from the thiourea and amino acid groups, as well as O-H stretching from the tyrosine's phenolic and carboxylic acid groups. The C=O stretch of the carboxylic acid would likely appear as a strong band around 1700-1725 cm⁻¹. Aromatic C=C and C=N stretching vibrations from the phenazine and tyrosine rings would be observed in the 1450-1650 cm⁻¹ region. The characteristic C=S stretching vibration of the thiourea group is typically found in the fingerprint region, often between 1000 and 1200 cm⁻¹, though it can be weak and coupled with other vibrations.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic systems. walshmedicalmedia.comresearchgate.net Intense peaks are expected for the symmetric vibrations of the phenazine and tyrosine rings. The C=S bond, which can be a weak absorber in the IR, may give a more prominent signal in the Raman spectrum. The symmetric nature of the phenazine ring system could lead to strong, characteristic Raman scattering signals that are less intense in the FTIR spectrum. walshmedicalmedia.comresearchgate.net

Table 2: Expected Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibration Type | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H (Carboxyl & Phenol) | Stretching | 3200 - 3500 (broad) | Weak |

| N-H (Thiourea & Amine) | Stretching | 3100 - 3400 | Weak |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Strong |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Moderate |

| C=O (Carboxyl) | Stretching | 1700 - 1725 | Moderate |

| C=C / C=N (Aromatic) | Stretching | 1450 - 1650 | Strong |

| C=S (Thiourea) | Stretching | 1000 - 1200 | Moderate to Strong |

HRMS is a critical technique for determining the elemental composition of a molecule with very high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to calculate a unique molecular formula.

For "this compound," HRMS would be used to obtain the exact mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). This experimental mass would then be compared to the theoretical mass calculated for the proposed structure, C₂₂H₁₈N₄O₃S, to confirm the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) would be employed to induce fragmentation of the molecular ion. The resulting fragment ions provide valuable structural information, akin to assembling a puzzle. Expected fragmentation patterns would include:

Cleavage of the thiourea C-N bonds, leading to fragments corresponding to the phenazine-isothiocyanate moiety and the tyrosine moiety.

Loss of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group of tyrosine.

Fragmentation of the phenazine ring system itself, which can produce characteristic daughter ions. massbank.euresearchgate.net

Analysis of these fragmentation pathways helps to confirm the sequence and connectivity of the different building blocks of the molecule. researchgate.net

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is essential for separating the target compound from any starting materials, reagents, or byproducts of the synthesis, thereby ensuring its purity.

HPLC is the primary method for assessing the purity of non-volatile compounds like "this compound". nih.govwho.int A reversed-phase HPLC method, likely using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) (often with an acid modifier like formic acid or trifluoroacetic acid), would be developed.

The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. A pure sample should ideally show a single, sharp peak.

Advanced Detection Methods:

UV-Vis/Photodiode Array (PDA) Detection: Due to the presence of the highly conjugated phenazine and tyrosine aromatic systems, the compound is expected to be a strong chromophore. A PDA detector would record the UV-Vis spectrum of the eluting peak, providing a characteristic spectral fingerprint. The presence of multiple absorption maxima, characteristic of both the phenazine and tyrosine moieties, would be expected. This technique is also useful for quantitative analysis. nih.govtandfonline.com

Evaporative Light Scattering Detection (ELSD): This detector is sensitive to any non-volatile analyte and can be used to detect impurities that may not have a strong UV chromophore.

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. nih.govscholars.direct While "this compound" itself is likely not volatile enough for direct GC-MS analysis without derivatization, this technique is invaluable for analyzing the reaction mixture for volatile byproducts or unreacted starting materials that might be present as impurities. For example, if the synthesis involved volatile reagents or produced low molecular weight side products, GC-MS could be used to detect and identify them, providing a more complete picture of the reaction's outcome and the purity of the final product.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. nih.govresearchgate.net This method has been foundational in revealing the three-dimensional structures of a vast array of molecules, from simple inorganic salts to complex biological macromolecules like proteins and nucleic acids. nih.govresearchgate.net The insights gained from X-ray crystallography are crucial for understanding a molecule's physical and chemical properties, its interactions with other molecules, and its biological function. nih.gov

For a compound like this compound, single-crystal X-ray diffraction analysis would provide unambiguous proof of its molecular structure. This would include the planar geometry of the phenazine ring system, the conformation of the thioureido linker, and the spatial orientation of the tyrosine moiety. Furthermore, the analysis would reveal details of the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the packing of the molecules in the crystal lattice. This information is invaluable for understanding the compound's stability, solubility, and potential for polymorphism.

A hypothetical data table summarizing the kind of information that would be obtained from an X-ray crystallographic analysis of this compound is presented below.

| Crystallographic Parameter | Hypothetical Value |

| Chemical Formula | C₂₄H₂₁N₅O₃S |

| Formula Weight | 475.53 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 14.789 |

| β (°) | 98.76 |

| Volume (ų) | 2289.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.381 |

| R-factor | 0.045 |

Chiroptical Spectroscopy for Stereochemical Confirmation (e.g., Circular Dichroism)

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of chiral molecules with polarized light. documentsdelivered.com These methods are particularly sensitive to the three-dimensional arrangement of atoms and are therefore essential for confirming the absolute stereochemistry of a molecule. Circular Dichroism (CD) is one of the most widely used chiroptical techniques. mdpi.com

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.commdpi.com A CD spectrum is a plot of this difference in absorption (measured as ellipticity) versus wavelength. Chiral chromophores, or achiral chromophores perturbed by a chiral environment, will produce a characteristic CD spectrum with positive and/or negative peaks, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule.

In the case of this compound, the inherent chirality of the tyrosine residue makes it an ideal candidate for analysis by CD spectroscopy. The tyrosine moiety contains a stereocenter at the α-carbon, which will give rise to a distinct CD signature. The electronic transitions of the aromatic phenazine and tyrosine chromophores, as well as the thioureido group, will be influenced by this chiral center, resulting in a complex and informative CD spectrum.

By comparing the experimentally obtained CD spectrum with theoretical spectra calculated for the possible stereoisomers (e.g., the L-tyrosine or D-tyrosine derivatives), the absolute configuration of the chiral center can be unequivocally assigned. This confirmation is critical, as different stereoisomers of a compound can have vastly different biological activities.

Below is a hypothetical data table illustrating the type of data that might be obtained from a circular dichroism analysis of this compound.

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) | Associated Electronic Transition |

| 220 | +15,000 | π → π* (Tyrosine) |

| 255 | -5,000 | π → π* (Phenazine) |

| 280 | +8,000 | n → π* (Thioureido) |

| 350 | -3,000 | π → π* (Phenazine) |

Lack of Publicly Available Research Data for this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is currently no publicly available research detailing the molecular mechanism of action or specific molecular targets of the chemical compound “this compound” using the methodologies specified in the requested article outline.

Extensive searches for studies employing techniques such as affinity chromatography, proteomics profiling, Western blotting, or gene expression analysis to investigate this particular compound did not yield any specific results. Consequently, it is not possible to provide a scientifically accurate, data-driven article on the following topics for this compound:

Molecular Mechanism of Action and Target Identification

Elucidation of Intracellular Signaling Pathways

Live-Cell Imaging of Cellular Events

Without published research findings, creating an article that is both thorough and scientifically accurate, complete with detailed data and findings as requested, is not feasible. The generation of such content would amount to speculation, which would not meet the required standards of factual reporting. Further research on this compound is needed before a detailed analysis of its molecular mechanisms can be compiled.

Intermolecular Interactions and Binding Kinetics

The elucidation of the precise molecular interactions and binding kinetics of 2-Phenazinylthioureidotyrosine with its biological targets is fundamental to understanding its mechanism of action. While direct experimental data for this specific compound is not extensively available in public literature, we can infer potential interaction modalities and kinetic profiles based on the characteristics of its constituent chemical moieties: the phenazine (B1670421) core, the thiourea (B124793) linker, and the tyrosine residue. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are pivotal in quantifying these interactions, while Molecular Dynamics (MD) simulations provide atomistic insights into the stability and dynamics of the ligand-target complex.

SPR is a powerful technique for real-time analysis of biomolecular interactions, providing data on association (ka) and dissociation (kd) rate constants, which in turn determine the equilibrium dissociation constant (KD). ITC, on the other hand, directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS).

For a hypothetical interaction between this compound and a target protein, we can anticipate a complex binding profile. The phenazine group, known for its ability to intercalate into DNA or bind to protein surfaces through π-π stacking and hydrophobic interactions, would likely contribute significantly to the binding affinity. caltech.edunih.gov The thiourea moiety can act as a hydrogen bond donor and acceptor, forming specific interactions with polar residues in a binding pocket. sciencepublishinggroup.comresearchgate.net The tyrosine residue offers further possibilities for hydrogen bonding through its hydroxyl and carboxyl groups, as well as hydrophobic interactions via its aromatic ring. nih.govnih.gov

Hypothetical SPR Data for this compound Binding to a Target Protein

| Parameter | Value | Unit |

| Association Rate (ka) | 2.5 x 10^5 | M⁻¹s⁻¹ |

| Dissociation Rate (kd) | 5.0 x 10⁻³ | s⁻¹ |

| Equilibrium Dissociation Constant (KD) | 20 | nM |

This interactive table presents hypothetical data for illustrative purposes.

Hypothetical ITC Data for this compound Binding to a Target Protein

| Parameter | Value | Unit |

| Stoichiometry (n) | 1.1 | - |

| Association Constant (Ka) | 5.0 x 10^7 | M⁻¹ |

| Enthalpy Change (ΔH) | -15.2 | kcal/mol |

| Entropy Change (ΔS) | -10.5 | cal/mol·K |

This interactive table presents hypothetical data for illustrative purposes.

The hypothetical data suggest a high-affinity interaction, driven by favorable enthalpic contributions, which would be consistent with the formation of multiple hydrogen bonds and strong van der Waals contacts within the binding site.

Molecular dynamics (MD) simulations can provide a dynamic view of the binding of this compound to its putative target. These simulations can predict the stability of the ligand-protein complex, identify key interacting residues, and characterize the conformational changes that may occur upon binding.

A simulation might reveal that the phenazine ring of the compound settles into a hydrophobic pocket of the target protein, stabilized by interactions with nonpolar amino acid residues. The thiourea linker could be positioned to form hydrogen bonds with the protein backbone or specific side chains, providing orientational specificity. The tyrosine moiety could engage in a network of interactions, potentially forming a hydrogen bond with a key catalytic residue or participating in cation-π interactions. nih.gov The flexibility of the thiourea linker would be a critical factor in allowing the molecule to adopt an optimal conformation for binding.

Modulation of Key Biological Processes

The chemical structure of this compound suggests its potential to modulate fundamental biological processes, such as nucleic acid interactions and membrane transport.

Phenazine derivatives are well-documented for their ability to interact with DNA. caltech.edunih.gov The planar aromatic structure of the phenazine core in this compound makes it a candidate for intercalation between DNA base pairs. nih.govmdpi.com This mode of binding can lead to significant structural distortions of the DNA helix, potentially interfering with replication and transcription.

Furthermore, some phenazine compounds have been shown to act as topoisomerase inhibitors, stabilizing the covalent complex between the enzyme and DNA, which leads to DNA strand breaks. nih.gov It is plausible that this compound could exhibit similar activity. Studies to investigate this would involve DNA unwinding assays, fluorescence intercalator displacement assays, and topoisomerase activity assays.

Hypothetical DNA Intercalation Study Results

| Assay | Result | Interpretation |

| Ethidium Bromide Displacement | Significant fluorescence quenching | Displacement of a known intercalator suggests a similar binding mode. |

| DNA Viscosity Measurement | Increase in relative viscosity | Elongation of the DNA helix, characteristic of intercalation. |

| Topoisomerase I Assay | Inhibition of DNA relaxation | Stabilization of the topoisomerase I-DNA cleavage complex. |

This interactive table presents hypothetical data for illustrative purposes.

The permeability of thiourea itself across bacterial cell membranes has been studied, indicating that passive permeation is a possible mechanism. nih.gov For this compound, it is likely that a combination of passive diffusion and potentially carrier-mediated transport would be involved. To enhance permeability, the balance between lipophilicity and hydrophilicity is crucial. mdpi.com

Quantitative Structure Activity Relationship Qsar and Computational Chemistry

Development of Predictive QSAR Models

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For a compound like 2-Phenazinylthioureidotyrosine, developing a predictive QSAR model would involve synthesizing a library of analogues and evaluating their biological activity against a specific target. The goal is to identify key molecular descriptors that influence this activity, enabling the in silico screening and design of new, more potent compounds. nih.govnih.gov

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. For this compound and its analogues, a diverse set of descriptors would be calculated, categorized as follows:

Electronic Descriptors: These quantify the electronic properties of the molecule, which are crucial for interactions with biological targets. Examples include atomic partial charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are often calculated using quantum mechanical methods like Density Functional Theory (DFT).

Steric Descriptors: These describe the size and shape of the molecule. Parameters such as molecular weight, molecular volume, surface area, and specific conformational descriptors (e.g., torsion angles) are important in determining how well the molecule fits into a receptor's binding site.

Topological Descriptors: Also known as constitutional descriptors, these are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the number of rotatable bonds, hydrogen bond donors and acceptors, and topological indices like the Kier & Hall connectivity indices.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is critical for its ability to cross cell membranes. The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP).

An illustrative selection of molecular descriptors that would be relevant for QSAR studies of this compound derivatives is presented in Table 1.

| Hydrophobic | LogP (octanol/water) | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of the molecule's lipophilicity, affecting solubility and membrane transport. |

Once a set of descriptors is calculated for a series of this compound analogues with known biological activities, a mathematical model is generated using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). The reliability and predictive power of this QSAR model must be rigorously validated. basicmedicalkey.comsemanticscholar.org Validation is typically performed through internal and external validation techniques. basicmedicalkey.com

Internal Validation: This process assesses the stability and robustness of the model using the same dataset it was trained on. A common method is leave-one-out (LOO) cross-validation, where one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound. The resulting cross-validated correlation coefficient (Q²) is a key indicator of the model's predictive ability. nih.gov

External Validation: This is a more stringent test of the model's predictive power. mdpi.com The initial dataset is split into a training set (used to build the model) and a test set (kept aside and not used during model development). The developed model is then used to predict the activity of the compounds in the test set. The predictive ability is assessed by the predictive R² (R²_pred). A high R²_pred value indicates that the model can accurately predict the activity of new, untested compounds. mdpi.comnih.gov

For a QSAR model to be considered robust and predictive, it should meet several statistical criteria, as exemplified in Table 2.

Table 2: Statistical Criteria for a Validated QSAR Model

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² | Coefficient of determination | > 0.6 |

| Q² (LOO) | Cross-validated correlation coefficient (Leave-one-out) | > 0.5 |

| R²_pred | Predictive R² for the external test set | > 0.6 |

Molecular Docking and Ligand-Based Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govsingidunum.ac.rsfip.org For this compound, this would involve docking it into the active site of a specific receptor or enzyme to predict its binding mode and affinity.

Assuming a biological target for this compound has been identified (e.g., a protein kinase, DNA gyrase), molecular docking simulations can provide detailed insights into its binding mechanism. nih.gov The process involves:

Obtaining the 3D structure of the target protein, typically from a crystallographic database like the Protein Data Bank (PDB).

Preparing the protein structure (e.g., adding hydrogen atoms, assigning charges).

Generating a 3D conformation of this compound.

Using a docking algorithm (e.g., AutoDock, GOLD) to systematically sample different orientations and conformations of the ligand within the protein's active site.

Scoring the resulting poses based on their predicted binding energy or affinity. The pose with the lowest energy is considered the most likely binding mode.

Analysis of the best-docked pose reveals key molecular interactions, such as:

Hydrogen Bonds: The tyrosine hydroxyl and carboxyl groups, as well as the N-H groups of the thiourea (B124793) moiety, are likely hydrogen bond donors. The nitrogen atoms of the phenazine (B1670421) ring and the oxygen atoms of the tyrosine are potential hydrogen bond acceptors.

Hydrophobic Interactions: The aromatic phenazine and tyrosine rings can engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues in the active site.

These predicted interactions can explain the compound's activity and guide modifications to enhance binding affinity. For instance, if a specific hydrogen bond is predicted to be crucial, derivatives could be designed to strengthen this interaction.

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for a molecule to bind to a specific target. frontiersin.orgmdpi.com Based on the docked conformation of this compound or a set of known active phenazine-containing compounds, a pharmacophore model can be generated. researchgate.net

This model can then be used as a 3D query to rapidly screen large databases of chemical compounds (virtual screening). frontiersin.org Compounds from the database that match the pharmacophore model are identified as potential "hits" that are likely to bind to the same target. This approach allows for the efficient identification of structurally diverse compounds with the potential for the desired biological activity, moving beyond the original this compound scaffold.

In Silico ADME Prediction and Lead Optimization Support

Beyond biological activity, a successful drug candidate must possess favorable ADME properties. In silico tools can predict these properties early in the drug discovery process, helping to identify potential liabilities and guide lead optimization. eijppr.comnih.gov For this compound, several key parameters would be assessed:

Drug-Likeness: This is often evaluated using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors. nih.gov Compounds that adhere to these rules are more likely to be orally bioavailable.

Absorption: Parameters like the Topological Polar Surface Area (TPSA) are used to predict intestinal absorption and blood-brain barrier penetration. eijppr.comnih.gov

Metabolism: In silico tools can predict the most likely sites of metabolic transformation by enzymes such as Cytochrome P450s. For this compound, potential metabolic sites could include the aromatic rings and the thiourea moiety.

Toxicity: Computational models can flag potential toxicophores—structural motifs associated with toxicity—and predict potential adverse effects.

Table 3 provides a hypothetical in silico ADME profile for this compound, illustrating the type of data generated in such an analysis.

Table 3: Hypothetical In Silico ADME Profile for this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | ~450 g/mol | Complies with Lipinski's rule (< 500) |

| LogP | ~4.5 | Complies with Lipinski's rule (< 5) |

| Hydrogen Bond Donors | 4 | Complies with Lipinski's rule (≤ 5) |

| Hydrogen Bond Acceptors | 6 | Complies with Lipinski's rule (≤ 10) |

| Pharmacokinetics | ||

| TPSA | ~130 Ų | May have moderate to good oral absorption. nih.gov |

| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. nih.gov |

| Blood-Brain Barrier Permeant | No | Unlikely to cross the blood-brain barrier. |

| Drug-Likeness |

This in silico data provides a comprehensive profile that can guide the optimization of this compound. For example, if low solubility is predicted, chemical modifications could be made to increase polarity. If a potential metabolic liability is identified, the structure could be altered to block that metabolic pathway. This iterative cycle of prediction and chemical synthesis is central to modern computational drug design.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA)

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific studies applying Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to the compound this compound. These powerful 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) methodologies are instrumental in correlating the biological activity of molecules with their three-dimensional physicochemical properties. However, to date, research focusing on building CoMFA and CoMSIA models for this compound or its close derivatives has not been published.

The application of CoMFA and CoMSIA would typically involve the following steps:

Dataset Assembly: A series of this compound analogs with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) would be compiled.

Molecular Modeling and Alignment: The three-dimensional structures of these compounds would be generated and aligned based on a common scaffold or a pharmacophore hypothesis. This is a critical step as the quality of the alignment directly impacts the reliability of the resulting models.

Field Calculation:

For CoMFA , steric (Lennard-Jones) and electrostatic (Coulombic) fields are calculated at regularly spaced grid points surrounding the aligned molecules.

For CoMSIA , in addition to steric and electrostatic fields, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields are also calculated. This often provides a more detailed understanding of the structure-activity relationship.

Statistical Analysis: Partial Least Squares (PLS) regression is then employed to derive a mathematical relationship between the calculated molecular fields (independent variables) and the biological activities (dependent variable).

Model Validation and Interpretation: The predictive power of the generated models is rigorously assessed using statistical metrics such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity.

While no specific data tables or detailed research findings for this compound are available, the following tables illustrate the kind of data that would be generated from such studies on a hypothetical series of analogs.

Hypothetical CoMFA Model Statistical Results

| Parameter | Value |

| PLS Components | 5 |

| q² (Cross-validated r²) | 0.65 |

| r² (Non-cross-validated r²) | 0.92 |

| Standard Error of Estimate (SEE) | 0.25 |

| F-statistic | 120.5 |

| Steric Field Contribution | 55% |

| Electrostatic Field Contribution | 45% |

Hypothetical CoMSIA Model Statistical Results

| Parameter | Value |

| PLS Components | 4 |

| q² (Cross-validated r²) | 0.70 |

| r² (Non-cross-validated r²) | 0.95 |

| Standard Error of Estimate (SEE) | 0.21 |

| F-statistic | 150.2 |

| Steric Field Contribution | 20% |

| Electrostatic Field Contribution | 30% |

| Hydrophobic Field Contribution | 25% |

| H-Bond Donor Contribution | 15% |

| H-Bond Acceptor Contribution | 10% |

The absence of published CoMFA and CoMSIA studies on this compound represents a significant gap in the computational chemistry landscape of this compound. Such studies would be invaluable for guiding the rational design and optimization of novel derivatives with potentially enhanced biological activities. Future research in this area is warranted to unlock the full therapeutic potential of this chemical scaffold.

Q & A

Q. What are the recommended analytical methods for validating the synthesis of 2-Phenazinylthioureidotyrosine?

To ensure synthesis accuracy and purity, researchers should employ a combination of high-performance liquid chromatography (HPLC) for purity assessment (>98%), nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., ¹H/¹³C-NMR), and mass spectrometry (MS) for molecular weight validation. Reference standards, such as fluoro-tyrosine derivatives, can be used to calibrate instruments and verify retention times . Purification steps may include recrystallization or column chromatography, with protocols adjusted based on solubility profiles.

Q. How should researchers handle and store this compound to maintain stability?

Store the compound in airtight, light-resistant containers at -20°C under inert gas (e.g., nitrogen) to prevent oxidation. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity for 6 months) should be conducted to assess degradation pathways. Use stability-indicating assays like HPLC with UV detection to monitor decomposition products, referencing safety guidelines for hazardous intermediates .

Q. What safety protocols are critical when working with this compound?

Follow institutional biosafety level (BSL-2) guidelines: use fume hoods for handling powdered forms, wear nitrile gloves, safety goggles, and lab coats. Emergency protocols must include immediate decontamination with 70% ethanol for spills and access to safety showers. Material Safety Data Sheets (MSDS) should be updated with toxicity data from acute exposure studies (e.g., LD₅₀ in rodents) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across in vitro and in vivo studies for this compound?

Apply a tiered validation approach:

- Step 1: Replicate assays under standardized conditions (e.g., cell line authentication, controlled pharmacokinetic parameters).

- Step 2: Use structural-activity relationship (SAR) modeling to identify functional groups influencing activity discrepancies.

- Step 3: Conduct longitudinal in vivo studies with time-series sampling to assess metabolic stability and tissue distribution. Cross-reference findings with open-access databases (e.g., ChEMBL) to contextualize results .

Q. What experimental designs are optimal for evaluating the compound’s mechanism of action in complex biological systems?

Implement a multi-omics framework:

- Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics: SILAC labeling to quantify target engagement.

- Metabolomics: LC-MS/MS to map metabolic pathway perturbations. Integrate data using network pharmacology models to distinguish direct targets from off-target effects. Control for batch effects via randomized block designs .

Q. How can researchers address ethical and data-sharing challenges in collaborative studies involving this compound?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Anonymize patient-derived data (e.g., genomic datasets) using tokenization.

- Use encrypted repositories (e.g., Zenodo) with tiered access permissions.

- Publish negative results in preprint servers to reduce publication bias. Compliance with GDPR or HIPAA requires ethics committee approvals for dual-use research .

Q. What strategies mitigate confounding variables in pharmacokinetic/pharmacodynamic (PK/PD) studies of this compound?

Utilize population PK modeling with nonlinear mixed-effects (NLME) software (e.g., NONMEM):

- Covariate analysis: Adjust for age, gender, and genetic polymorphisms in metabolizing enzymes.

- Temporal sampling: Collect plasma/tissue samples at ≥6 time points to capture elimination half-life. Validate models using bootstrapping and visual predictive checks (VPCs) to ensure robustness .

Methodological Resources

- Data Contradiction Analysis: Apply structural equation modeling (SEM) with bootstrapping (n=5000 iterations) to test mediating effects, as demonstrated in longitudinal presenteeism studies .

- Ethical Compliance: Reference institutional review board (IRB) templates for human tissue research, emphasizing informed consent and data anonymization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.